molecular formula C20H20F3N3OS B2587498 3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 723748-23-0

3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2587498
CAS No.: 723748-23-0
M. Wt: 407.46
InChI Key: XOYXQNPONSIBGM-UHFFFAOYSA-N
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Description

3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule based on the thieno[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry. This compound features a benzyl group at the 6-position and a trifluoromethyl group at the 4-position, substitutions that are known to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Its primary research application is as a key intermediate or investigational compound in the discovery and development of novel therapeutic agents. Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities in scientific literature, making them valuable tools for researchers. These compounds are frequently investigated as potent inhibitors of various kinase enzymes, such as KDR/FGFR and COT/MK2 kinases, which are implicated in cancer cell proliferation and survival . Furthermore, compounds within this class have been explored as potassium channel inhibitors, specifically targeting Kv1.3 and Kv1.5 channels . Inhibition of these channels holds therapeutic potential for the treatment of autoimmune diseases, atrial fibrillation, and type-2 diabetes mellitus . The 3-amino group and the carboxamide moiety on the thienopyridine core are common pharmacophoric elements that often facilitate crucial hydrogen-bonding interactions with target proteins, contributing to the compound's overall binding stability and selectivity . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-3-26(4-2)19(27)17-16(24)15-14(20(21,22)23)11-13(25-18(15)28-17)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXQNPONSIBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(C=C(N=C2S1)CC3=CC=CC=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thieno[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H20F3N3OS with a molar mass of 407.45 g/mol. The structure includes a thieno-pyridine core substituted with a benzyl group and a trifluoromethyl moiety, which may influence its biological interactions.

Anticancer Properties

Research has indicated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. A study highlighted that modifications in the thieno-pyridine structure could enhance cytotoxicity against cancer cells while maintaining lower toxicity toward normal cells .

Mechanism of Action:
The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: Compounds like this compound may activate apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various pathogens. The structural features of thieno[2,3-b]pyridines contribute to their ability to interact with microbial enzymes or DNA, leading to inhibition of growth or cell death .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thieno[2,3-b]pyridine derivatives have been explored for:

  • Anti-inflammatory Effects: Certain analogs have displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity: Some studies suggest potential efficacy against viral infections through interference with viral replication mechanisms.

Study on Anticancer Activity

In a recent study assessing the anticancer potential of various thieno[2,3-b]pyridine derivatives, this compound was found to significantly reduce proliferation rates in A431 vulvar epidermal carcinoma cells. The compound induced apoptosis via caspase pathway activation and showed promise in overcoming drug resistance seen in conventional treatments .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the benzyl and trifluoromethyl positions significantly affected biological activity. For instance:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity
Alteration of alkyl chain lengthEnhanced selectivity towards cancer cells

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares key structural features and physical properties of the target compound with similar derivatives:

Compound Name (Substituents) 6-Position 2-Position (Carboxamide) 4-Position Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target: 6-benzyl, N,N-diethyl Benzyl N,N-diethyl CF₃ N/A N/A N/A -
3-Amino-N,N-diethyl-6-phenyl () Phenyl N,N-diethyl CF₃ N/A N/A SMILES/InChI provided
3-Amino-N-(4-chlorophenyl)-6-thienyl () Thiophene N-(4-chlorophenyl) CF₃ N/A N/A IR: N-H, C=O peaks
3-Amino-N-methyl-6-(3-methylphenyl) () 3-Methylphenyl N-methyl CF₃ 87 N/A IR: 3480 cm⁻¹ (N-H), 1731 cm⁻¹ (C=O)
6-Adamantyl-N,N-diethyl () Adamantyl N,N-diethyl CF₃ N/A N/A N/A
3-Amino-N-(4-iodophenyl)-6-thienyl () Thiophene N-(4-iodophenyl) CF₃ 95 236.5–237.6 1H NMR: δ 8.60 (s, 1H)

Key Observations :

  • 6-Position : Bulky substituents (e.g., adamantyl in ) may reduce solubility but enhance target binding via hydrophobic interactions. Benzyl offers a balance between lipophilicity and steric effects.
  • 2-Position : N,N-diethyl carboxamide (target) likely improves solubility in organic solvents compared to N-aryl derivatives (e.g., ).
  • 4-Position : The CF₃ group is conserved across most analogs, suggesting its critical role in electronic modulation.

Spectral and Structural Analysis

  • IR Spectroscopy : N-H stretches (3300–3480 cm⁻¹) and C=O peaks (1731–1740 cm⁻¹) are consistent across carboxamide derivatives .
  • NMR : Aromatic protons in the 6-position benzyl group (target) would resonate near δ 7.2–7.4 ppm, similar to phenyl analogs in .
  • HRMS : All compounds in –4 show [M+H]+ peaks matching calculated values, confirming structural integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Condensation : Use of TPR (thiophene precursors) and K₂CO₃ as a base to facilitate cyclization .
  • Functionalization : Benzyl and diethylamine groups are introduced via nucleophilic substitution under anhydrous conditions.
  • Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., DMF or THF) to improve yields. Purification via column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, benzyl at C6). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS (APCI) to verify molecular weight ([M + H]⁺) with <2 ppm error .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., overlapping signals in NMR)?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the amide NH and C2 carbonyl confirm carboxamide connectivity .
  • Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening in NH/OH regions .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the diethylamide group) by acquiring spectra at 25°C and 60°C .

Q. How can crystallographic data (e.g., space group, hydrogen bonding) inform conformational stability and intermolecular interactions?

  • Methodology :

  • X-ray Diffraction : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 refines anisotropic displacement parameters .
  • Key Observations :
  • Dihedral angles between thienopyridine and benzyl groups (e.g., ~3.89° in related analogs) indicate planarity .
  • Intramolecular N–H⋯O hydrogen bonds stabilize the amide conformation .
  • Intermolecular C–H⋯O bonds form chains along the [100] axis, critical for crystal packing .

Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with pyridinyl or thiophene) to assess electronic/steric effects on activity .
  • Biological Testing :
  • In vitro : Screen against target enzymes (e.g., Epac1 inhibition via FRET assays) .
  • In vivo : Use rodent models of cardiac stress (e.g., β-adrenergic receptor activation) with dose ranges of 1–10 mg/kg .
  • Data Analysis : Correlate logP values (from HPLC retention times) with IC₅₀ to identify optimal lipophilicity .

Q. How can researchers address low solubility in pharmacological studies without altering bioactivity?

  • Methodology :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤5% v/v) to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking predictions and experimental binding affinities?

  • Methodology :

  • Docking Parameters : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) .
  • Mutagenesis Studies : Validate key residues (e.g., Epac1 Trp176) via alanine scanning .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS directly to refine binding models .

Tables for Key Data

Property Value/Description Reference
Crystallographic Data Space group: P2₁/c; a = 25.82 Å, β = 102.3°
Pharmacokinetic Profile t₁/₂ = 4.2 h (mice); logP = 3.1
Biological Activity IC₅₀ = 0.8 µM (Epac1 inhibition)

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